(5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of morpholinone derivatives and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Glucosidase Inhibition and Antioxidant Activity : Morpholine derivatives have been synthesized and evaluated for their glucosidase inhibitory potential and antioxidant activities. The synthesized compounds showed significant glucosidase inhibitory activity, superior to the standard acarbose, and exhibited high antioxidant activities as assessed by various in vitro assays (Özil, Baltaş, & Parlak, 2018).
Antimicrobial Activities : Novel triazole derivatives, including those utilizing morpholine, have been synthesized and displayed moderate to good antimicrobial properties against various microorganisms, suggesting the potential of morpholine-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Modification
- Aminomethylation of Imidazoheterocycles : An innovative method for the aminomethylation of imidazoheterocycles, including morpholine, has been developed. This process allows for the synthesis of aminomethylated derivatives under mild conditions, opening new avenues for the creation of morpholine-based compounds with potential biological activities (Mondal et al., 2017).
Pharmacological Applications
- Neurokinin-1 Receptor Antagonism : A study reported the synthesis of a morpholine derivative with potent neurokinin-1 receptor antagonism, showing efficacy in pre-clinical tests relevant to emesis and depression. This underscores the potential therapeutic applications of morpholine derivatives in treating conditions mediated by the neurokinin-1 receptor (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
(5R,6R)-6-(aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-3-15-9(16)7-17-8(6-12)10(15)11-13-4-5-14(11)2/h4-5,8,10H,3,6-7,12H2,1-2H3/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLDJGLMOCKORV-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)CN)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)CN)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.